molecular formula C11H11BrN2 B157183 2-[2-(2-bromophenyl)ethyl]-1H-imidazole CAS No. 132666-58-1

2-[2-(2-bromophenyl)ethyl]-1H-imidazole

Cat. No.: B157183
CAS No.: 132666-58-1
M. Wt: 251.12 g/mol
InChI Key: YTIONGBGIJBYLS-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenyl)ethyl]-1H-imidazole is a brominated aromatic compound featuring an imidazole core substituted with a 2-bromophenyl group via a two-carbon ethyl linker. This structural combination makes the compound a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

132666-58-1

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

2-[2-(2-bromophenyl)ethyl]-1H-imidazole

InChI

InChI=1S/C11H11BrN2/c12-10-4-2-1-3-9(10)5-6-11-13-7-8-14-11/h1-4,7-8H,5-6H2,(H,13,14)

InChI Key

YTIONGBGIJBYLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC2=NC=CN2)Br

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NC=CN2)Br

Synonyms

2-[2-(2-BROMO-PHENYL)-ETHYL]-1H-IMIDAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Substituent Position and Linker Variations

  • 2-(2-Bromophenyl)-1H-imidazole (Similarity: 0.81) : Lacks the ethyl spacer, leading to direct conjugation between the imidazole and bromophenyl group. This proximity enhances electronic interactions but reduces steric flexibility compared to the target compound .
  • 1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole: Replaces the ethyl linker with an ethoxy group, introducing oxygen’s electronegativity. This modification alters dipole moments and hydrogen-bonding capacity, which may influence binding affinity in biological systems .

b. Extended Linkers and Hybrid Structures

  • 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (2b) : Features a bromomethyl group on the phenyl ring and additional aryl substituents on the imidazole. The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution) .
  • 5-(2-Bromophenyl)-4-(4-bromophenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole : Incorporates multiple brominated aryl groups and a methylsulfanyl substituent, creating a highly lipophilic structure suitable for hydrophobic interactions in material coatings or enzyme active sites .
Physicochemical Properties
Compound Melting Point (°C) IR (cm⁻¹) 1H NMR (δ, ppm) Ref.
2-[2-(2-Bromophenyl)ethyl]-1H-imidazole Not reported Expected C–Br ~550–600 Aromatic H: 7.2–7.8; Imidazole H: 6.5–7.0 (predicted)
2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (2b) 152–154 Ar–H: 3050; C–Br: 560 Aromatic H: 6.8–7.6; CH2Br: 4.5
2-(2-Chlorophenoxy)methyl-1H-benzimidazole Not reported C–O–C: 1250; C–Cl: 750 Aromatic H: 7.1–7.9; OCH2: 5.2

Key Observations :

  • Bromine’s position (ortho vs. para) significantly impacts melting points and solubility. Ortho-substituted derivatives often exhibit lower solubility due to steric hindrance .
  • Ethyl linkers reduce crystallinity compared to rigid ethoxy or direct aryl bonds, as seen in NMR splitting patterns .

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